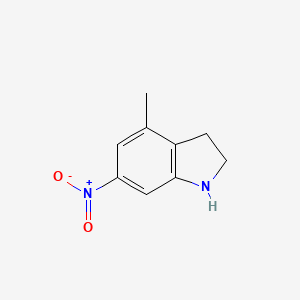

4-Methyl-6-nitroindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFXHUNYBBEOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276618 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-27-3 | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-6-nitroindoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-6-nitroindoline (CAS No. 1588441-27-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains limited in published literature, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications, particularly in the realm of drug discovery and development. By examining the chemical behavior of the indoline scaffold and the influence of its methyl and nitro substituents, this guide serves as a valuable resource for researchers looking to leverage this compound as a versatile building block for novel molecular architectures.

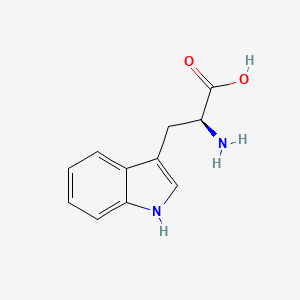

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline core, a bicyclic heterocyclic system, is a privileged structure in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1] Its reduced form, compared to the aromatic indole, imparts distinct conformational flexibility and reactivity, making it a highly versatile scaffold in drug design. The introduction of substituents onto the indoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound presents a strategically functionalized platform for further chemical elaboration. The key features of this molecule are:

-

The Indoline Nitrogen: A secondary amine that serves as a nucleophilic center for N-alkylation or N-acylation, enabling the introduction of diverse side chains and the construction of complex molecular frameworks.

-

The Nitro Group (Position 6): As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring. Critically, the nitro group can be readily reduced to a 6-amino group, a key precursor for a wide range of bioactive molecules, including those with potential anticancer and antiarrhythmic properties.[2]

-

The Methyl Group (Position 4): This group introduces steric bulk and modifies the lipophilicity of the molecule, which can be crucial for modulating binding affinity and pharmacokinetic profiles of derivative compounds. Its presence can also sterically hinder metabolism at that position, potentially enhancing the metabolic stability of drug candidates.

This unique combination of functional groups makes this compound a valuable intermediate for the generation of compound libraries for high-throughput screening in drug discovery programs.

Physicochemical and Spectroscopic Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| IUPAC Name | 4-methyl-6-nitro-2,3-dihydro-1H-indole | --INVALID-LINK-- |

| CAS Number | 1588441-27-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀N₂O₂ | Calculated from structure |

| Molecular Weight | 178.19 g/mol | Calculated from structure |

| Appearance | Expected to be a solid | Inferred from related nitroaniline and indoline compounds.[3][4] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available; likely to decompose at high temperatures. | Inferred from the thermal instability of similar nitroaromatic compounds.[4] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate). | Inferred from the properties of related nitroindoline and nitroaniline structures.[3][4] |

| pKa | Data not available | The indoline nitrogen will be weakly basic. |

| LogP (Predicted) | ~2.0 - 2.5 | Estimated based on the structure and comparison to similar molecules like 6-Nitroindole (LogP ~1.59).[5] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound, which are essential for its identification and characterization in a laboratory setting.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The protons on the saturated five-membered ring will appear in the aliphatic region. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the nitro and methyl groups showing characteristic shifts. The aliphatic carbons of the indoline ring will resonate at higher field strengths.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and strong, characteristic symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the indoline ring.

Synthesis and Reactivity

A definitive, published synthetic protocol specifically for this compound is not widely documented. However, a plausible and logical synthetic approach can be designed based on established methodologies for the synthesis of substituted indolines.

Proposed Synthetic Pathway

A likely synthetic route would involve the nitration of 4-methylindoline. The directing effects of the activating amino group and the weakly activating methyl group on the aromatic ring would need to be carefully considered to achieve the desired regioselectivity.

Caption: Proposed synthetic route to this compound.

Experimental Considerations:

The nitration of substituted anilines and related compounds is a well-established reaction. However, achieving regioselectivity can be challenging. The conditions for nitration, including the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate), temperature, and reaction time, would need to be carefully optimized to favor the formation of the 6-nitro isomer over other potential products. The separation of isomers would likely be necessary, employing techniques such as column chromatography.

Key Reactivity

The reactivity of this compound is dominated by the functional groups present:

-

Reduction of the Nitro Group: The most significant reaction for its application as a synthetic intermediate is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reductions (e.g., SnCl₂, Fe/HCl). The resulting 4-methyl-6-aminoindoline is a valuable precursor for further functionalization.

Caption: Reduction of the nitro group to form the corresponding amine.

-

N-Functionalization: The secondary amine of the indoline ring can undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce a wide range of substituents. This allows for the exploration of structure-activity relationships in drug discovery programs.

Applications in Drug Discovery and Development

While there are no direct reports on the biological activity of this compound itself, its structural motifs are present in numerous compounds with therapeutic potential. Therefore, its primary application is as a versatile building block in medicinal chemistry.

Precursor to Bioactive Molecules

The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating analogs of known drugs or novel chemical entities. The resulting 6-aminoindoline scaffold is found in compounds targeting a variety of biological systems. For instance, substituted indolines have been investigated as:

-

Kinase Inhibitors: For potential applications in cancer therapy.[2]

-

Serotonin Receptor Modulators: For the treatment of central nervous system disorders.[2]

The strategic placement of the methyl group at the 4-position can influence the binding of these molecules to their targets and improve their pharmacokinetic properties.

Role of the Nitro Group in Bioactivity

Aromatic nitro compounds themselves can exhibit a range of biological activities.[6] The nitro group is a known pharmacophore that can contribute to antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species in hypoxic environments, such as those found in solid tumors.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the properties of related nitroaromatic and aniline compounds, it should be handled with care in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Minimize contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique substitution pattern on the indoline scaffold provides a versatile platform for the generation of diverse compound libraries. While a comprehensive experimental characterization of this specific molecule is yet to be published, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and key reactivity based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly increase, making this compound a compound of considerable interest for further research and development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 6-NITROINDOLINE | VSNCHEM [vsnchem.com]

A Technical Guide to 4-Methyl-6-nitroindoline: A Versatile Synthetic Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 4-Methyl-6-nitroindoline, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, a robust synthetic methodology, and its strategic application in the development of complex molecular architectures for drug discovery.

Introduction: The Strategic Importance of a Substituted Indoline Scaffold

The indoline core, a saturated bicyclic heterocycle, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1] Its structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a three-dimensional framework that is highly amenable to chemical modification.[1] The introduction of specific substituents onto this core dramatically influences the molecule's electronic properties and biological activity.

This compound is a prime example of a strategically functionalized intermediate. The molecule incorporates three key features that make it a valuable tool for synthetic chemists:

-

The Nitro Group (-NO₂): Positioned at the 6-position, this strong electron-withdrawing group significantly alters the electronic landscape of the aromatic ring. More importantly, it serves as a synthetic handle, as it can be readily reduced to a 6-amino group (–NH₂), a crucial precursor for constructing a wide array of bioactive molecules, including kinase inhibitors and serotonin receptor modulators.[1]

-

The Methyl Group (-CH₃): Located at the 4-position, this group introduces steric bulk and increases lipophilicity. These properties are critical for fine-tuning a drug candidate's binding affinity to its biological target and improving its pharmacokinetic profile.[1] Its presence can also sterically hinder metabolic attack, potentially enhancing the metabolic stability of derivative compounds.[1]

-

The Indoline Nitrogen: As a secondary amine, this nitrogen atom is a nucleophilic center, readily undergoing N-alkylation or N-acylation. This allows for the facile introduction of diverse side chains, enabling the construction of large chemical libraries for high-throughput screening.[1]

This unique combination of functional groups in a defined orientation makes this compound a powerful intermediate for systematically exploring structure-activity relationships (SAR) in drug development programs.

Chemical Structure and Nomenclature

The chemical identity of this compound is precisely defined by its structure and systematic name.

Chemical Structure:

Caption: Chemical structure of this compound with IUPAC numbering.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1588441-27-3 | [2] |

| Molecular Formula | C₉H₁₀N₂O₂ | PubChem CID: 71720971 |

| Molecular Weight | 178.19 g/mol | PubChem CID: 71720971 |

| Appearance | Typically a solid | General Knowledge |

| SMILES | Cc1cc(cc2[nH]cc2)c(--INVALID-LINK--[O-])c1 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitroindoles and their reduced indoline counterparts often leverages classical organic reactions tailored for heterocyclic chemistry. A prevalent and effective strategy for accessing 4- and 6-substituted nitroindoles involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.[4][5] This reaction proceeds through an oxidative nucleophilic substitution of hydrogen.[4][5]

Core Causality of the Synthetic Strategy:

-

Base-Mediated Enolate Formation: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is required to deprotonate the α-carbon of the ketone, forming a reactive enolate anion.

-

Nucleophilic Attack: The electron-rich enolate attacks the m-nitroaniline ring at a position ortho to the amino group. The strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack and helps stabilize the resulting intermediate.

-

Oxidative Aromatization & Condensation: The intermediate adduct undergoes spontaneous oxidation, followed by an intramolecular condensation (a Bayer-type reaction) to form the fused heterocyclic indole ring system.[4][5]

-

Reduction to Indoline: The resulting nitroindole can then be selectively reduced to the corresponding nitroindoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, which reduces the C2=C3 double bond of the indole ring without affecting the nitro group.

This multi-step process provides a logical and field-proven pathway to the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol is a self-validating system, designed based on established methodologies for the synthesis of substituted nitroindoles and subsequent reduction.[4][5][6] Each step includes built-in checkpoints for reaction monitoring.

Step 1: Synthesis of 4-Methyl-6-nitroindole

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).

-

Addition of Reactants: Add 3-methyl-5-nitroaniline (1.0 eq) and a suitable ketone precursor to the flask.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The choice of a strong, non-nucleophilic base is critical to favor enolate formation over side reactions.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting aniline and the appearance of a new, UV-active spot corresponding to the nitroindole product indicates reaction progression.

-

Workup and Purification: Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-methyl-6-nitroindole.

Step 2: Selective Reduction to this compound

-

Reaction Setup: Dissolve the purified 4-methyl-6-nitroindole (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask.

-

Reducing Agent Addition: Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise. Acetic acid serves as both the solvent and a proton source, facilitating the selective reduction of the indole double bond over the nitro group.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Purification: Carefully neutralize the reaction mixture by the slow addition of aqueous sodium hydroxide solution until basic. Extract the product with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by column chromatography to afford the final product, this compound.

Synthetic Workflow Diagram

References

An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-6-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, reaction mechanisms, and strategic considerations for process optimization. We will explore a logical and efficient multi-step synthesis commencing with the well-established Fischer indole synthesis, followed by a selective reduction and a regioselective nitration. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of functionalized indoline scaffolds.

Introduction: The Significance of the Indoline Scaffold

The indoline nucleus, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom allow for diverse interactions with biological macromolecules. Consequently, indoline derivatives have found applications in a wide range of therapeutic areas. The strategic introduction of substituents onto the indoline ring system is a key approach to modulate the physicochemical and pharmacological properties of these molecules, making the development of robust and versatile synthetic methodologies a critical endeavor. This compound represents a valuable intermediate, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functionalities.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a straightforward pathway involving the regioselective nitration of a 4-methylindoline precursor. This precursor, in turn, can be obtained via the reduction of 4-methylindole. The 4-methylindole core can be efficiently constructed using the Fischer indole synthesis.

Caption: Retrosynthetic analysis of this compound.

This three-step approach offers a convergent and efficient route to the target molecule, leveraging well-established and reliable chemical transformations.

Synthesis Pathway and Mechanistic Insights

The proposed synthetic pathway is a three-step process:

-

Step 1: Fischer Indole Synthesis of 4-Methylindole

-

Step 2: Reduction of 4-Methylindole to 4-Methylindoline

-

Step 3: Regioselective Nitration of 4-Methylindoline

Caption: Overall synthetic pathway for this compound.

Step 1: Fischer Indole Synthesis of 4-Methylindole

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4] In this case, the reaction of p-tolylhydrazine with acetaldehyde will yield the desired 4-methylindole.

Mechanism: The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the aromatic indole ring.[2]

Caption: Mechanism of the Fischer Indole Synthesis.

Step 2: Reduction of 4-Methylindole to 4-Methylindoline

The conversion of the indole ring to an indoline is a reduction process that saturates the C2-C3 double bond of the pyrrole ring. Various reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid can also achieve this reduction.

Step 3: Regioselective Nitration of 4-Methylindoline

This is the most critical step in the synthesis, as the regioselectivity of the nitration determines the final product. The directing effects of the substituents on the 4-methylindoline ring, namely the methyl group at the 4-position and the amino group of the indoline ring, will govern the position of electrophilic attack.

Directing Effects:

-

Amino Group (-NH-): The nitrogen atom of the indoline ring is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5][6]

-

Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho, para-director due to inductive effects and hyperconjugation.[5][6]

In 4-methylindoline, the positions ortho and para to the strongly activating amino group are C5 and C7. The position para to the methyl group is C7, and the positions ortho are C3 (part of the five-membered ring and not aromatic) and C5. The directing effects of both groups reinforce substitution at the C5 and C7 positions. However, steric hindrance from the adjacent five-membered ring might disfavor substitution at the C7 position. The C6 position is meta to the amino group and meta to the methyl group, making it the least electronically favored site for electrophilic substitution under normal conditions.

However, recent studies have shown that the nitration of indolines can be achieved with high regioselectivity under specific conditions. The use of tert-butyl nitrite (t-BuONO) as a nitrating agent in a suitable solvent like acetonitrile has been reported for the mild and regioselective mono-nitration of indolines, often favoring the C5 or C7 position.[7][8][9] For 4-methylindoline, the electronic activation at C6 is lower than at C5 and C7. However, the interplay of steric and electronic factors, along with the specific nitrating agent used, can lead to nitration at the C6 position. While traditional nitrating agents (e.g., HNO₃/H₂SO₄) are harsh and can lead to over-nitration and poor regioselectivity, milder reagents like tert-butyl nitrite offer better control. It is plausible that under specific conditions, perhaps involving a different mechanism or the formation of a specific intermediate, nitration at the C6 position can be achieved.

Experimental Protocols

Step 1: Synthesis of 4-Methylindole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolylhydrazine hydrochloride | 158.64 | 15.9 g | 0.1 |

| Acetaldehyde | 44.05 | 5.3 mL | 0.12 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a solution of p-tolylhydrazine hydrochloride (15.9 g, 0.1 mol) in glacial acetic acid (100 mL), add acetaldehyde (5.3 mL, 0.12 mol) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and pour it into 500 mL of ice-water.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol/water to afford pure 4-methylindole.

Step 2: Synthesis of 4-Methylindoline

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylindole | 131.17 | 13.1 g | 0.1 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 9.4 g | 0.15 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

Dissolve 4-methylindole (13.1 g, 0.1 mol) in glacial acetic acid (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (9.4 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water and basify with a concentrated sodium hydroxide solution until the pH is > 10.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylindoline.

Step 3: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylindoline | 133.19 | 13.3 g | 0.1 |

| tert-Butyl Nitrite (t-BuONO) | 103.12 | 12.4 mL | 0.12 |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

Dissolve 4-methylindoline (13.3 g, 0.1 mol) in acetonitrile (200 mL) in a round-bottom flask.

-

To this solution, add tert-butyl nitrite (12.4 mL, 0.12 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Data Presentation

| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |

| 1 | 4-Methylindole | p-Tolylhydrazine | 75-85 | >98 | ¹H NMR, ¹³C NMR, GC-MS |

| 2 | 4-Methylindoline | 4-Methylindole | 80-90 | >97 | ¹H NMR, ¹³C NMR, GC-MS |

| 3 | This compound | 4-Methylindoline | 50-60 | >98 | ¹H NMR, ¹³C NMR, HRMS |

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The presented three-step sequence, commencing with the Fischer indole synthesis, followed by reduction and a regioselective nitration, offers a practical approach for obtaining this valuable synthetic intermediate. The discussion of the reaction mechanisms and the directing effects governing the key nitration step provides a solid theoretical foundation for researchers in the field. The provided experimental protocols serve as a starting point for laboratory synthesis and can be further optimized to meet specific research and development needs. The versatility of the nitro group in the final product opens up numerous possibilities for the synthesis of a diverse library of functionalized indoline derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

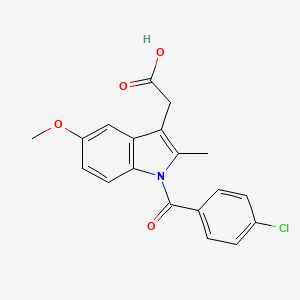

An In-Depth Technical Guide to Nemtabrutinib (MK-1026): A Novel Non-Covalent BTK Inhibitor for B-Cell Malignancies

Introduction

In the rapidly evolving landscape of targeted cancer therapy, Nemtabrutinib (also known as MK-1026 and formerly ARQ 531) has emerged as a significant investigational agent for the treatment of various B-cell malignancies.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core scientific principles, mechanism of action, and practical applications of Nemtabrutinib. Unlike first-generation Bruton's tyrosine kinase (BTK) inhibitors, Nemtabrutinib is distinguished by its reversible, non-covalent binding mechanism, a strategic design aimed at overcoming acquired resistance.[3][4]

Nemtabrutinib is an orally available small molecule that demonstrates potent inhibition of both wild-type BTK and, critically, the C481S mutant form.[4][5] The C481S mutation is a common mechanism of resistance to covalent BTK inhibitors, such as ibrutinib, making Nemtabrutinib a promising therapeutic option for patients with relapsed or refractory disease.[4][6] Currently, Nemtabrutinib is being evaluated in numerous clinical trials for hematologic malignancies including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Follicular Lymphoma (FL).[1][7]

Physicochemical Properties and Formulation

Nemtabrutinib, with the CAS number 2095393-15-8, possesses a molecular formula of C25H23ClN4O4 and a molecular weight of 478.93 g/mol .[8] It is an ATP-competitive tyrosine kinase inhibitor that is orally bioavailable.[3][9] Preclinical studies in monkeys have shown a bioavailability of 72.4% with a Cmax of 9 µM and a half-life exceeding 24 hours following a single 10mg/kg oral dose.[9][10] For research purposes, Nemtabrutinib is typically supplied as a solid powder and can be formulated for in vivo studies using vehicles such as a mix of DMSO, PEG300, Tween80, and water, or a suspension in CMC-Na.[10]

| Property | Value | Source |

| CAS Number | 2095393-15-8 | [8] |

| Molecular Formula | C25H23ClN4O4 | [8] |

| Molecular Weight | 478.93 g/mol | [8] |

| Bioavailability (monkey, 10mg/kg oral) | 72.4% | [9][10] |

| Half-life (monkey, 10mg/kg oral) | > 24 hours | [9][10] |

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Nemtabrutinib exerts its anti-neoplastic effects by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[2] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cancer cell growth.[2]

Unlike covalent inhibitors that form a permanent bond with the cysteine residue at position 481 (C481) in the BTK active site, Nemtabrutinib binds non-covalently.[4] This is a key advantage, as mutations at the C481 position, particularly the C481S (cysteine to serine) substitution, prevent the binding of covalent inhibitors and are a major cause of acquired resistance.[4] By not relying on this interaction, Nemtabrutinib effectively inhibits both the wild-type and the C481S mutated forms of BTK.[4]

Upon binding to the ATP pocket of BTK, Nemtabrutinib blocks its kinase activity, thereby preventing the activation of downstream signaling cascades.[2][4] This disruption of the BCR signaling pathway leads to the inhibition of malignant B-cell growth and promotes apoptosis (programmed cell death).[2] Furthermore, Nemtabrutinib has a distinct kinase selectivity profile, also showing inhibitory activity against other key oncogenic drivers from the TEC, Trk, and Src family kinases.[9][10]

Caption: Nemtabrutinib's mechanism of action in the B-cell receptor signaling pathway.

In Vitro Efficacy and Potency

Nemtabrutinib has demonstrated potent inhibitory activity against both wild-type and C481S-mutated BTK in biochemical assays. This potency translates to effective inhibition of proliferation in various B-cell malignancy cell lines.

| Target/Cell Line | Assay Type | IC50/GI50 | Source |

| Wild-Type BTK | Biochemical Assay | 0.85 nM | [9][11][12] |

| C481S-Mutated BTK | Biochemical Assay | 0.39 nM | [11][12] |

| TMD8 (ABC-DLBCL) | Proliferation Assay | GI50 = 0.13 µM | [11] |

| REC1 (Mantle Cell) | Proliferation Assay | GI50 = 0.18 nM | [11] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of Nemtabrutinib on a B-cell lymphoma cell line (e.g., TMD8).

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of Nemtabrutinib in a relevant cancer cell line.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Nemtabrutinib (powder)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Multimode plate reader

Procedure:

-

Cell Seeding: Culture TMD8 cells to logarithmic growth phase. Count and seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of Nemtabrutinib in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Include a vehicle control (DMSO only).

-

Treatment: Add 100 µL of the diluted Nemtabrutinib or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Viability Assessment: Equilibrate the plate and reagents to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a multimode plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the Nemtabrutinib concentration and fit a dose-response curve to determine the GI50 value.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is Nemtabrutinib used for? [synapse.patsnap.com]

- 3. isci.info [isci.info]

- 4. Facebook [cancer.gov]

- 5. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nemtabrutinib May Provide Benefit in Patients With Relapsed Hematologic Malignancies - The ASCO Post [ascopost.com]

- 7. Facebook [cancer.gov]

- 8. medkoo.com [medkoo.com]

- 9. 美国GlpBio - ARQ 531 | Cas# 2095393-15-8 [glpbio.cn]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nemtabrutinib - MedChem Express [bioscience.co.uk]

An In-Depth Technical Guide on the Potential Biological Activity of 4-Methyl-6-nitroindoline Derivatives

This guide provides a comprehensive technical overview of the hypothesized biological activities of 4-methyl-6-nitroindoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing knowledge on related chemical scaffolds to build a predictive framework for the therapeutic potential of this novel compound class. We will explore plausible synthetic routes, delve into the mechanistic underpinnings of potential anticancer, antimicrobial, and neuroprotective activities, and provide actionable experimental protocols to validate these hypotheses.

Introduction: The Indoline Scaffold and the Promise of Strategic Substitution

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][3] The biological activity of indoline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the heterocyclic core.

This guide focuses on the untapped potential of This compound , a derivative strategically functionalized with two key pharmacophoric groups:

-

The Nitro Group (-NO₂): A potent electron-withdrawing group, the nitro moiety is a well-established pharmacophore in its own right. Its presence can confer significant antimicrobial and anticancer properties, often through bioreductive activation within hypoxic environments (e.g., solid tumors or anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[1][4][5]

-

The Methyl Group (-CH₃): This simple alkyl group can modulate a compound's lipophilicity, steric profile, and metabolic stability. Its placement at the 4-position can influence binding affinity to target proteins and fine-tune the electronic properties of the aromatic system.

The combination of the indoline core with these specific substituents at the 4- and 6-positions presents a compelling, yet underexplored, opportunity for novel drug discovery. This document will, therefore, serve as a foundational guide for researchers venturing into this chemical space, providing a hypothesis-driven roadmap for investigation.

Proposed Synthesis of this compound Derivatives

While a direct, documented synthetic pathway for this compound is not extensively reported in current literature, a plausible route can be designed by adapting established methods for the synthesis of substituted nitroindoles.[6] A likely approach would involve the regioselective nitration of 4-methylindoline.

Conceptual Synthetic Workflow

The synthesis would likely begin with 4-methylindoline, followed by a controlled nitration step. The primary challenge lies in achieving regioselectivity, directing the nitro group to the 6-position of the indoline ring. The choice of nitrating agent and reaction conditions is critical to control the position of nitration and avoid unwanted side products.

Below is a conceptual workflow diagram for the synthesis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A General Method

The following protocol is a generalized procedure based on the nitration of similar aromatic systems and should be optimized for the specific substrate.

Objective: To synthesize this compound from 4-methylindoline.

Materials:

-

4-methylindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Round bottom flask and standard glassware

Procedure:

-

Preparation: In a clean, dry round bottom flask, dissolve 1 equivalent of 4-methylindoline in dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.

-

Acidification: Slowly add concentrated sulfuric acid (2 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above 5°C. Stir for 15 minutes.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, cooled in an ice bath.

-

Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-methylindoline over 30 minutes. Maintain the reaction temperature at 0°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice.

-

Neutralization: Carefully neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired this compound.

Self-Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothesized Biological Activities

Based on the activities of structurally related compounds, we hypothesize that this compound derivatives will exhibit significant potential in three primary therapeutic areas: oncology, infectious diseases, and neuroprotection.

Anticancer Potential

The indole scaffold is present in many anticancer agents, and the nitro group can enhance this activity, particularly against solid tumors.[2][7] Substituted 5-nitroindoles, for example, have demonstrated broad-spectrum anticancer activity.[7] One study on a specific indoline derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline, showed it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), downregulating the PI3K/S6K1 signaling pathway.[2]

Hypothesized Mechanism of Action:

-

Bioreductive Activation: The 6-nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments, to form highly reactive radical species that induce DNA damage and apoptosis.[4]

-

Kinase Inhibition: The indoline core may act as a scaffold for inhibiting key oncogenic kinases, such as EGFR, with the methyl and nitro groups modulating binding affinity and selectivity.

Caption: Dual-action hypothesis for anticancer activity.

Comparative Cytotoxicity Data for Related Compounds:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Substituted 5-nitroindoles | HeLa | 5.08 - 5.89 | [7] |

| 4-(1-methyl-1H-indol-3-yl) pyrimidines | MCF-7 | 0.5 - 2.0 | [8] |

| N-(2-hydroxy-5-nitrophenyl...) indoline | MCF-7 | 64.10 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Potential

Nitroaromatic compounds are mainstays in antimicrobial therapy.[9][10] Their mechanism often relies on the enzymatic reduction of the nitro group within microbial cells to generate toxic radicals.[10] The indoline core itself also contributes to antimicrobial activity.[11] Therefore, a synergistic effect can be anticipated.

Hypothesized Mechanism of Action: The primary mechanism is expected to be the intracellular reduction of the nitro group by bacterial nitroreductases. This process creates a nitro anion radical, which can be reoxidized by molecular oxygen, creating a futile cycle that generates superoxide radicals. Under anaerobic conditions, further reduction leads to cytotoxic nitroso and hydroxylamine intermediates that damage DNA, proteins, and lipids, leading to cell death.[4][9]

Caption: Bioreductive activation pathway in bacteria.

Comparative Antimicrobial Data for Related Compounds:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-diones (nitro-substituted) | E. faecalis | 375 - 3000 | |

| Indole-triazole derivatives | S. aureus (MRSA) | 6.25 | [11] |

| Nitroxoline derivatives | E. coli, S. aureus | Promising MICs | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound derivatives required to inhibit the visible growth of various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Validation: The growth control must show turbidity, and the negative and positive controls must show no growth.

Neuroprotective Potential

The indole nucleus is a cornerstone of many neuroprotective agents, largely due to its antioxidant and radical-scavenging properties.[3] Compounds like indole-3-carbinol and its derivatives have been shown to exert neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway and modulating BDNF/TrkB signaling.[13][14][15]

Hypothesized Mechanism of Action: While the strong electron-withdrawing nature of the nitro group may seem counterintuitive for traditional antioxidant activity, it could modulate the electronic properties of the indoline ring to interact with specific biological targets. The neuroprotective effect may arise from the modulation of key signaling pathways involved in cellular defense against oxidative stress, rather than direct radical scavenging. The 4-methyl group could enhance binding to hydrophobic pockets in target proteins.

Potential Pathway: Activation of the Nrf2-Keap1 pathway. The compound could potentially react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE and initiates the transcription of a battery of antioxidant and cytoprotective genes.[13][14]

Caption: Nrf2-mediated antioxidant response pathway.

Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in Neuronal Cells

Objective: To evaluate the ability of this compound derivatives to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete growth medium

-

96-well plates

-

Test compound stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate (if required by the specific protocol) and adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 12-24 hours.

-

Oxidative Insult: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control) and incubate for an additional 4-6 hours.

-

Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the control cells (not exposed to H₂O₂). A significant increase in viability in the compound-treated, H₂O₂-exposed cells compared to cells exposed to H₂O₂ alone indicates a neuroprotective effect.

Future Directions and Conclusion

The strategically substituted this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has laid out a hypothesis-driven framework suggesting potent anticancer, antimicrobial, and neuroprotective activities based on the well-established roles of its constituent pharmacophores.

The immediate next steps for any research program in this area should be:

-

Chemical Synthesis and Characterization: Successfully synthesize and purify a small library of this compound derivatives with variations on the indoline nitrogen.

-

In Vitro Screening: Validate the hypothesized biological activities using the detailed protocols provided in this guide (MTT, MIC, and oxidative stress assays).

-

Mechanism of Action Studies: For active compounds, conduct further experiments to elucidate the precise mechanisms, such as Western blotting for key signaling proteins (p-Akt, Nrf2), DNA fragmentation assays, and nitroreductase activity assays.

-

Lead Optimization: Based on initial structure-activity relationships (SAR), design and synthesize second-generation analogs to improve potency, selectivity, and drug-like properties.

By systematically investigating the potential of this compound class, the scientific community can unlock new avenues for tackling complex diseases, reaffirming the enduring power of rational drug design based on proven medicinal chemistry principles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. svedbergopen.com [svedbergopen.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. online.bamu.ac.in [online.bamu.ac.in]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-6-nitroindoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 4-Methyl-6-nitroindoline. As a key heterocyclic scaffold, the indoline nucleus and its derivatives are pivotal in medicinal chemistry and materials science. Accurate structural elucidation through modern spectroscopic techniques is fundamental to ensuring compound identity, purity, and understanding its chemical behavior. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. It combines theoretical principles with practical, field-proven insights into data interpretation and acquisition, establishing a self-validating framework for the analytical chemist.

Introduction: The Chemical and Spectroscopic Profile of this compound

This compound is a substituted indoline derivative. The indoline core, a saturated analog of indole, is a prevalent motif in numerous biologically active compounds. The substituents on the benzene ring—a methyl group at position 4 and a nitro group at position 6—profoundly influence the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. The electron-donating methyl group and the strongly electron-withdrawing nitro group create a distinct electronic environment that is readily probed by spectroscopic methods.

A rigorous spectroscopic analysis is non-negotiable for confirming the successful synthesis of the target molecule and for ruling out isomeric impurities. This guide provides the foundational data and interpretation logic necessary for researchers working with this compound.

Below is the chemical structure of this compound with a numbering system that will be used for spectral assignments throughout this guide.

An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-6-nitroindoline for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Niche Pharmaceutical Intermediate

In the realm of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with meticulous scientific investigation. Among the critical early-stage assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties govern everything from synthetic route optimization and formulation design to bioavailability and shelf-life. This guide focuses on a molecule of growing interest: 4-Methyl-6-nitroindoline. While not a household name, its structural motifs—a substituted indoline core and a nitroaromatic moiety—position it as a valuable intermediate in the synthesis of a new generation of therapeutic agents.[1]

The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and antibacterial properties.[1] The nitro group, a potent electron-withdrawing group, not only influences the molecule's reactivity but can also be a precursor to an amino group, opening up a vast landscape for further chemical modifications.[1][2]

This technical guide is born out of the necessity to provide a comprehensive, scientifically grounded resource for researchers working with this compound. In the absence of extensive published data on this specific molecule, this document will synthesize established principles from related compounds and provide detailed, field-proven methodologies for its empirical characterization. We will delve into the theoretical underpinnings of its expected solubility and stability behavior and equip you with the practical tools to validate these hypotheses in your laboratory.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which all subsequent development activities are built. While specific experimental data for this compound is not widely available, we can infer its likely characteristics based on its structural components and data from analogous compounds.

1.1. Molecular Structure and Inferred Properties

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

-

Structure:

-

An indoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

-

A methyl group at position 4.

-

A nitro group at position 6.

-

The presence of the indoline nitrogen, the aromatic ring, the electron-withdrawing nitro group, and the lipophilic methyl group creates a molecule with a complex interplay of electronic and steric effects.

1.2. Predicted Solubility and Lipophilicity

The solubility of a compound is a function of its ability to form favorable interactions with the solvent molecules. For this compound, we can anticipate the following:

-

Aqueous Solubility: The molecule is expected to have low aqueous solubility. The largely nonpolar indoline ring and the methyl group contribute to its hydrophobic character. While the nitro group and the secondary amine of the indoline ring can participate in hydrogen bonding, their contribution is unlikely to overcome the hydrophobicity of the overall structure. The predicted aqueous solubility (LogS) for a similar compound, a chloro and nitro indolinone derivative, was found to be in the range of -4.11 to -4.65 log mol/L, indicating poor water solubility.[3]

-

Solubility in Organic Solvents: The solubility is predicted to be significantly higher in polar aprotic and some polar protic organic solvents. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate are likely to be good solvents. This is supported by solubility data for the structurally related 2-methyl-4-nitroaniline, which shows high solubility in 2-butanone, acetone, and ethyl acetate.[4] The solubility in nonpolar solvents like hexane and toluene is expected to be low.

-

Lipophilicity (LogP): The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. For a similar nitroindolinone derivative, the LogP was calculated to be around 2.69.[3] This value suggests that this compound is moderately lipophilic, which has implications for its membrane permeability and potential for oral absorption.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Aqueous Solubility | Low | Based on hydrophobic structure and data for similar nitroindolinone compounds.[3] |

| Organic Solvent Solubility | High in polar aprotic solvents (e.g., DMSO, DMF, Acetone) | Inferred from the solubility of structurally related nitroanilines.[4] |

| Lipophilicity (LogP) | Moderately Lipophilic (~2.5 - 3.0) | Based on predictions for similar indolinone structures.[3] |

| pKa | Weakly Basic | The indoline nitrogen is a secondary amine, but its basicity is reduced by the electron-withdrawing nitro group on the aromatic ring. |

Section 2: A Practical Guide to Determining the Solubility of this compound

The following is a detailed protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

2.1. Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) for the HPLC calibration curve.

-

Set the temperature of the orbital shaker to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials and place them on the orbital shaker.

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5] Detection can be performed at a wavelength where the compound has significant UV absorbance, which can be determined by a UV scan.

-

Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

2.2. Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method.

Section 3: Understanding and Evaluating the Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its storage, handling, and the shelf-life of the final product. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7]

3.1. Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The indoline ring itself is generally stable to hydrolysis. However, under strongly acidic or basic conditions and at elevated temperatures, degradation could occur.

-

Oxidation: The secondary amine in the indoline ring is susceptible to oxidation.

-

Photodegradation: Nitroaromatic compounds are known to be photosensitive.[6][8] Exposure to light, particularly UV light, could lead to degradation.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds and can also occur under certain chemical conditions.[9][10]

3.2. Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV or HPLC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[11]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl.[11] Incubate at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH.[11] Incubate at room temperature and at an elevated temperature.

-

Oxidation: Mix the stock solution with 3-30% H₂O₂.[11] Store at room temperature, protected from light.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C) in an oven.[6][8]

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector is useful for assessing peak purity.

-

Aim for 10-20% degradation of the parent compound to ensure that the degradants are formed in sufficient quantities for detection and characterization.[7]

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify the major degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.

-

Determine the primary degradation pathway(s) for this compound.

-

3.3. Logical Flow for Stability Assessment

Caption: Logical workflow for forced degradation studies.

Section 4: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for approaching the solubility and stability assessment of this compound. While we have relied on scientific inference from related structures due to the limited specific data, the detailed experimental protocols herein provide a clear path for generating the necessary empirical evidence.

For researchers in drug development, the data generated from these studies will be invaluable. Solubility data will inform the selection of appropriate solvents for synthesis and purification, as well as the feasibility of different formulation strategies. The stability profile will dictate the necessary storage and handling conditions and is a prerequisite for developing a robust and reliable analytical method for quality control.

The path forward is clear: the empirical determination of the solubility and stability of this compound is a critical next step. The methodologies outlined in this guide provide the roadmap for this essential work, which will undoubtedly accelerate the development of new and innovative therapeutics derived from this promising intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. :: Environmental Analysis Health and Toxicology [eaht.org]

- 10. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Nitroindoline Scaffold: A Comprehensive Technical Guide to its Discovery, Chemistry, and Application in Photocontrol

Abstract

The nitroindoline core represents a cornerstone in the development of photolabile protecting groups, colloquially known as "caged" compounds. Its unique photochemical properties have enabled precise spatiotemporal control over the release of bioactive molecules, revolutionizing research in neuroscience, cell biology, and drug delivery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of nitroindoline compounds. We will delve into the mechanistic intricacies of their photorelease, explore synthetic strategies, and present a comparative analysis of key derivatives. Furthermore, this guide offers detailed experimental protocols and showcases the application of nitroindoline-based systems in advanced research, providing researchers, scientists, and drug development professionals with a thorough understanding of this pivotal chemical tool.

Genesis of a Photolabile Scaffold: A Historical Perspective

The journey of nitroindoline compounds as tools for photocontrol began with the pioneering work on light-sensitive amides. Initial discoveries in the mid-1970s by Amit, Patchornik, and their colleagues established that N-acyl-7-nitroindolines possess photosensitive properties.[1][2] These early investigations revealed that in the presence of nucleophiles like water or alcohols, N-acyl-7-nitroindolines could be photochemically activated to acylate these nucleophiles.[1] This laid the fundamental groundwork for their application as photolabile protecting groups, particularly in peptide synthesis, where light-induced cleavage could regenerate carboxylic acids.[1]

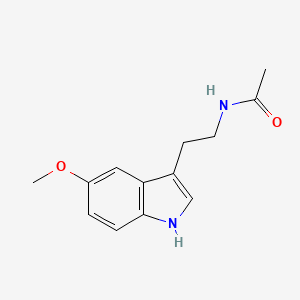

A significant leap forward occurred in the late 1990s, when the potential of 7-nitroindoline cages for studying rapid biological processes was realized.[3] This resurgence in interest was driven by the need for "caged" compounds that could release neurotransmitters on a millisecond timescale, a necessity for accurately mimicking synaptic events.[3][4] The development of 7-nitroindolinyl (NI)-caged and 4-methoxy-7-nitroindolinyl (MNI)-caged neurotransmitters like L-glutamate, GABA, and glycine marked a turning point, offering researchers tools with high hydrolytic stability and rapid photorelease kinetics.[4]

The Engine of Photocontrol: Mechanism of Photorelease

The efficacy of 1-acyl-7-nitroindolines as photolabile protecting groups stems from a fascinating intramolecular photochemical reaction. Upon absorption of light, typically in the near-UV range, the molecule undergoes a series of transformations culminating in the release of the protected carboxylic acid.

The currently accepted mechanism, supported by product studies, kinetic analyses, and laser flash photolysis, involves the following key steps[5][6]:

-

Excitation and Intersystem Crossing: The nitroindoline chromophore absorbs a photon, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to a triplet state.

-

Intramolecular Acyl Transfer: The excited triplet state facilitates the transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a critical intermediate known as an acetic nitronic anhydride.[5]

-

Solvent-Dependent Cleavage Pathways: The fate of the nitronic anhydride intermediate is dictated by the surrounding solvent environment.

-

In High Water Content: The predominant pathway is an A(AL)1-like cleavage. This results in an intramolecular redox reaction within the aromatic system, yielding the released carboxylic acid and 7-nitrosoindole (after tautomerization of an initial nitroso-3H-indole intermediate).[5]

-

In Low Water Content: An A(AC)2 mechanism prevails, where water acts as a nucleophile in a standard addition-elimination reaction. This pathway releases the carboxylic acid and the parent 7-nitroindoline.[5]

-

Laser flash photolysis studies have shown that in aqueous solutions, the release of the carboxylic acid from 1-acyl-7-nitroindolines occurs on a submicrosecond timescale, with rate constants in the order of 5 x 10⁶ s⁻¹.[5][7]

Caption: Photorelease mechanism of 1-acyl-7-nitroindolines.

Crafting the Tools: Synthesis of Nitroindoline Compounds

The synthesis of nitroindoline derivatives can be challenging due to the poor nucleophilicity of the aromatic amine in the presence of the electron-withdrawing nitro group.[8] Direct acylation often requires harsh conditions and the use of acid chlorides.[8] However, various synthetic strategies have been developed to access these valuable compounds.

Direct Nitration